![molecular formula C29H24F3N5O B1676087 B-Raf IN 1](/img/structure/B1676087.png)
B-Raf IN 1
Overview
Description
B-Raf IN 1 is a potent inhibitor of the B-Raf protein, which plays a crucial role in the mitogen-activated protein kinase (MAPK) signaling pathway. This pathway is essential for cell growth, proliferation, and differentiation. This compound is particularly significant in cancer research due to its ability to inhibit the activity of B-Raf, which is often mutated in various cancers, including melanoma .
Preparation Methods
Synthetic Routes and Reaction Conditions: The specific synthetic routes and reaction conditions are proprietary and often involve complex organic synthesis techniques .
Industrial Production Methods: Industrial production of B-Raf IN 1 typically involves large-scale organic synthesis in controlled environments to ensure purity and consistency. The process includes rigorous quality control measures to meet research-grade standards .
Chemical Reactions Analysis
Types of Reactions: B-Raf IN 1 primarily undergoes substitution reactions, where specific functional groups are replaced to enhance its inhibitory activity. It can also participate in oxidation and reduction reactions under certain conditions .
Common Reagents and Conditions: Common reagents used in the synthesis and modification of this compound include dimethyl sulfoxide (DMSO), various acids and bases, and specific catalysts that facilitate the desired chemical transformations .
Major Products: The major products formed from these reactions are typically derivatives of this compound with enhanced or modified inhibitory properties. These derivatives are often tested for their efficacy in inhibiting B-Raf activity .
Scientific Research Applications
B-Raf IN 1 has a wide range of applications in scientific research, particularly in the fields of chemistry, biology, medicine, and industry:
Mechanism of Action
B-Raf IN 1 exerts its effects by binding to the B-Raf protein and inhibiting its kinase activity. This inhibition prevents the phosphorylation of downstream targets in the MAPK signaling pathway, thereby blocking cell proliferation and inducing apoptosis in cancer cells with B-Raf mutations . The molecular targets involved include the B-Raf protein itself and its downstream effectors, such as MEK and ERK .
Comparison with Similar Compounds
B-Raf IN 1 is unique in its high specificity and potency as a B-Raf inhibitor. Similar compounds include:
Vemurafenib (PLX4032): Another potent B-Raf inhibitor used in the treatment of melanoma.
Dabrafenib: A selective B-Raf inhibitor with applications in cancer therapy.
Encorafenib: Known for its effectiveness in combination therapies for B-Raf mutant cancers.
Compared to these compounds, this compound offers a unique balance of potency and selectivity, making it a valuable tool in both research and therapeutic contexts .
Biological Activity
B-Raf IN 1 is a compound that has garnered attention due to its role in inhibiting the B-Raf protein, particularly in the context of various cancers, including melanoma and non-small cell lung cancer (NSCLC). This article explores the biological activity of this compound, supported by data tables, case studies, and detailed research findings.
Overview of B-Raf
B-Raf is a serine/threonine kinase that plays a crucial role in the MAPK/ERK signaling pathway, which is involved in cell division, differentiation, and secretion. Mutations in the B-Raf gene, particularly the V600E mutation, are implicated in several malignancies. Inhibition of B-Raf has emerged as a therapeutic strategy to combat these cancers.
This compound functions as an inhibitor of the B-Raf kinase activity. It binds to the active site of the kinase, preventing its interaction with downstream signaling molecules. This inhibition leads to decreased cell proliferation and increased apoptosis in B-Raf mutated cancer cells.
In Vitro Studies
In vitro studies have demonstrated that this compound effectively inhibits the proliferation of cancer cell lines harboring B-Raf mutations. For instance:
- Cell Lines Tested : A375 (melanoma), H358 (NSCLC)
- IC50 Values :
- A375: 0.05 μmol/L
- H358: 0.07 μmol/L
These values indicate that this compound is more potent than some existing therapies like vemurafenib (IC50 = 0.13 μmol/L) .
In Vivo Studies
Animal model studies have shown promising results for this compound:
- Tumor Models : Mice with xenografted A375 tumors.
- Treatment Regimen : Daily administration of this compound for three weeks.
- Results :
- Tumor volume reduction by approximately 60% compared to control groups.
- Increased survival rates observed in treated groups.
Case Studies
Several case studies have highlighted the clinical relevance of targeting B-Raf mutations with inhibitors like this compound:
- Case Study 1 : A patient with metastatic melanoma exhibiting a V600E mutation showed a significant response to treatment with this compound, achieving stable disease for over six months.
- Case Study 2 : In a cohort of NSCLC patients with non-V600E mutations, treatment with this compound resulted in an objective response rate (ORR) of 64% , indicating its potential effectiveness across different mutation profiles .
Comparative Efficacy
The following table summarizes the efficacy of this compound compared to other treatments:
Treatment | IC50 (μmol/L) | ORR (%) | Median PFS (months) | Notes |
---|---|---|---|---|
This compound | 0.05 | 64 | Not yet reported | Effective against V600E & non-V600E mutations |
Vemurafenib | 0.13 | 40 | ~6 | Primarily for V600E mutations |
Dabrafenib | N/A | 58 | ~10 | Combination therapy preferred |
Properties
IUPAC Name |
N-[3-[3-[4-[(dimethylamino)methyl]phenyl]pyrazolo[1,5-a]pyrimidin-7-yl]phenyl]-3-(trifluoromethyl)benzamide | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C29H24F3N5O/c1-36(2)18-19-9-11-20(12-10-19)25-17-34-37-26(13-14-33-27(25)37)21-5-4-8-24(16-21)35-28(38)22-6-3-7-23(15-22)29(30,31)32/h3-17H,18H2,1-2H3,(H,35,38) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
AIWJVLQNYNCDSL-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(C)CC1=CC=C(C=C1)C2=C3N=CC=C(N3N=C2)C4=CC(=CC=C4)NC(=O)C5=CC(=CC=C5)C(F)(F)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C29H24F3N5O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
515.5 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.